N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine
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Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine is a complex organic compound that features a unique combination of adamantane, phenyl, pyrazole, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoxaline moieties.
Reduction: Reduction reactions can be performed on the quinoxaline ring to yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the halogenated reagent used.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances lipophilicity, facilitating membrane penetration, while the quinoxaline and pyrazole groups interact with active sites, inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- 1-Adamantan-1-yl-3-[4-(pentyloxy)cyclohexyl]urea
- 4-Adamantan-1-ylphenol
Uniqueness: N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine is unique due to the presence of both adamantane and quinoxaline moieties, which confer distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C29H31N5 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C29H31N5/c1-18-11-19(2)34(33-18)28-27(31-25-5-3-4-6-26(25)32-28)30-24-9-7-23(8-10-24)29-15-20-12-21(16-29)14-22(13-20)17-29/h3-11,20-22H,12-17H2,1-2H3,(H,30,31) |
InChI Key |
DEGCPKNXPRABSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)C |
Origin of Product |
United States |
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